Absolute Configuration Determines Stereochemical Outcome in Chiral Pool Synthesis
The (S)-configuration at the piperidine 2-position is non-interchangeable with the (R)-enantiomer for stereospecific transformations. (S)-1-Benzylpiperidine-2-carbaldehyde (CAS 210533-42-9) and (R)-1-Benzylpiperidine-2-carbaldehyde (CAS 1456789-90-4) are registered as distinct chemical entities with separate CAS numbers, reflecting their status as different compounds under chemical regulatory frameworks . In chiral pool synthesis, (S)-piperidine-2-carboxylic acid (the L-pipecolic acid series) serves as the direct precursor for the (S)-aldehyde, and this stereochemical lineage is preserved through benzylation and reduction/oxidation sequences .
| Evidence Dimension | Absolute stereochemistry and CAS registry identity |
|---|---|
| Target Compound Data | (S)-enantiomer; CAS 210533-42-9; [α]D negative (predicted from (S)-pipecolic acid precursor) |
| Comparator Or Baseline | (R)-enantiomer; CAS 1456789-90-4; [α]D positive (opposite configuration) |
| Quantified Difference | Separate CAS registries; distinct IUPAC stereodescriptors (2S vs 2R); opposite optical rotation |
| Conditions | Regulatory and synthetic chemistry context |
Why This Matters
Procuring the incorrect enantiomer leads to the opposite stereochemical outcome in asymmetric syntheses, potentially invalidating entire synthetic campaigns.
- [1] 001Chemical. (2R)-1-Benzylpiperidine-2-carbaldehyde, CAS 1456789-90-4. Chemical Database. URL: https://www.001chemical.com View Source
- [2] Thieme. Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. 2024. URL: https://www.ablesci.com View Source
